molecular formula C4H6O4 B088980 Succinic acid, [1,4-14C] CAS No. 13613-74-6

Succinic acid, [1,4-14C]

Cat. No.: B088980
CAS No.: 13613-74-6
M. Wt: 122.07 g/mol
InChI Key: KDYFGRWQOYBRFD-NUQCWPJISA-N
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Description

Succinic acid, [1,4-14C] is a radiolabeled form of succinic acid, where the carbon atoms at positions 1 and 4 are replaced with the radioactive isotope carbon-14. Succinic acid itself is a dicarboxylic acid with the chemical formula C4H6O4. . The radiolabeled version is used extensively in biochemical research to trace metabolic pathways and study the dynamics of cellular processes.

Chemical Reactions Analysis

Types of Reactions: Succinic acid undergoes various chemical reactions, including:

    Oxidation: Succinic acid can be oxidized to fumaric acid using oxidizing agents such as potassium permanganate.

    Reduction: It can be reduced to 1,4-butanediol using hydrogen gas in the presence of a catalyst.

    Substitution: Succinic acid can undergo substitution reactions to form esters and amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a nickel or palladium catalyst.

    Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products:

Scientific Research Applications

Succinic acid, [1,4-14C] is widely used in scientific research due to its radiolabeled nature, which allows for the tracing of metabolic pathways. Some key applications include:

Mechanism of Action

Succinic acid plays a crucial role in the TCA cycle, where it is converted to fumaric acid by the enzyme succinate dehydrogenase. This conversion is part of the electron transport chain, which is essential for ATP production in cells. The radiolabeled form, succinic acid, [1,4-14C], allows researchers to track the movement and transformation of succinate within the cell, providing insights into cellular metabolism and energy production .

Comparison with Similar Compounds

    Fumaric Acid: An intermediate in the TCA cycle, formed by the oxidation of succinic acid.

    Malic Acid: Another TCA cycle intermediate, formed from fumaric acid.

    Glutaric Acid: A dicarboxylic acid similar in structure but with an additional carbon atom.

Uniqueness: Succinic acid, [1,4-14C] is unique due to its radiolabeled nature, which makes it an invaluable tool for tracing metabolic pathways and studying biochemical processes. Unlike its non-labeled counterparts, it provides a means to visualize and quantify the movement of carbon atoms within biological systems .

Properties

IUPAC Name

(1,4-14C2)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i3+2,4+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYFGRWQOYBRFD-NUQCWPJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[14C](=O)O)[14C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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